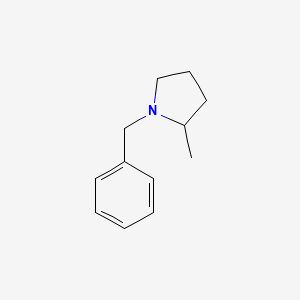

1-Benzyl-2-methylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-methylpyrrolidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzyl-2-methylpyrrolidine is characterized by its pyrrolidine ring structure, which contributes to its reactivity and biological activity. The presence of a benzyl group enhances its lipophilicity, making it suitable for interactions with biological targets.

Organic Synthesis

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multiple reactions (e.g., oxidation, reduction) allows it to be transformed into valuable intermediates for further chemical synthesis .

Key Reactions:

- Oxidation: Yields oxides that can be used in pharmaceuticals.

- Reduction: Produces amines that are essential in drug development.

- Substitution Reactions: Can lead to halogenated or alkylated derivatives, broadening its utility in synthetic organic chemistry.

Research indicates that this compound exhibits various biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Its structure allows it to act as a lead compound for developing drugs targeting neurological disorders .

Biological Studies:

- Neurotransmitter Modulation: Potential interactions with receptors involved in mood regulation.

- Antioxidant Properties: May protect against oxidative stress in neuronal cells.

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug discovery. Its chiral nature allows for the development of asymmetric synthesis methods, which are crucial in creating enantiomerically pure drugs .

Therapeutic Applications:

- Neurological Disorders: Investigated as a treatment option for conditions like depression and anxiety.

- Metabolic Syndrome: Potential role in managing conditions associated with metabolic dysregulation .

Table 1: Summary of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary amine group and benzyl moiety undergo oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the benzylic position, forming 1-benzoyl-2-methylpyrrolidine via radical intermediates.

-

Chromic acid (H₂CrO₄) selectively oxidizes the pyrrolidine ring’s α-carbon to yield 2-methylpyrrolidone derivatives .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1-Benzoyl-2-methylpyrrolidine | 65 | |

| H₂CrO₄ | Acetone, 25°C | 2-Methylpyrrolidone | 78 |

Reduction Reactions

The compound participates in hydrogenation and hydride reductions:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a cyclohexylmethyl group, forming 2-methyl-1-cyclohexylmethylpyrrolidine .

-

Lithium aluminum hydride (LiAlH₄) reduces amide derivatives (if present) to secondary amines.

Nucleophilic Substitution

The nitrogen atom acts as a nucleophile in alkylation reactions:

-

Reaction with benzyl bromide (BnBr) in the presence of NaH yields 1,2-dibenzyl-2-methylpyrrolidinium salts .

-

Methyl iodide (CH₃I) undergoes quaternization at nitrogen, forming 1-benzyl-2,2-dimethylpyrrolidinium iodide .

Electrophilic Aromatic Substitution

The benzyl group undergoes halogenation and nitration:

-

Nitration (HNO₃/H₂SO₄) produces 4-nitrobenzyl derivatives at the para position .

-

Bromination (Br₂/FeBr₃) yields 3-bromo-1-benzyl-2-methylpyrrolidine .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Alkylation | BnBr, NaH | 1,2-Dibenzyl-2-methylpyrrolidinium bromide | 85 | |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-benzyl-2-methylpyrrolidine | 72 |

Cyclization Reactions

1-Benzyl-2-methylpyrrolidine serves as a precursor in heterocycle synthesis:

-

Cyclocondensation with DMADA (dimethyl acetylenedicarboxylate) and SnCl₄ forms aza-spiro compounds via -sigmatropic rearrangements .

-

Thermal cyclization in 1,2-dichloroethane produces tetrahydroisoquinoline derivatives .

Table 3: Cyclization Efficiency

| Substrate | Reagent/Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | DMADA, SnCl₄ | Aza-spiro[4.5]decane | 93 | |

| This compound | Heat (reflux) | Tetrahydroisoquinoline | 68 |

Sommelet-Hauser Rearrangement

Under strong bases like NaNH₂ , the compound undergoes -sigmatropic shifts, yielding ortho-substituted benzylamines .

Stevens Rearrangement

In the presence of K₂CO₃ , the quaternary ammonium salt rearranges to 2-benzyl-1-methylpyrrolidine .

Stereochemical Influence on Reactivity

The (2S) configuration (as in (2S)-1-benzyl-2-methylpyrrolidine) enhances enantioselectivity in catalytic reactions:

-

Asymmetric hydrogenation with Ru-BINAP catalysts produces chiral amines with >90% ee .

-

Kinetic resolution using lipases favors the (R) -enantiomer in hydrolysis reactions.

Mechanistic Insights

Propriétés

Numéro CAS |

774-91-4 |

|---|---|

Formule moléculaire |

C12H17N |

Poids moléculaire |

175.27 g/mol |

Nom IUPAC |

1-benzyl-2-methylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

Clé InChI |

PABZWDUKSBQYMP-UHFFFAOYSA-N |

SMILES |

CC1CCCN1CC2=CC=CC=C2 |

SMILES canonique |

CC1CCCN1CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.